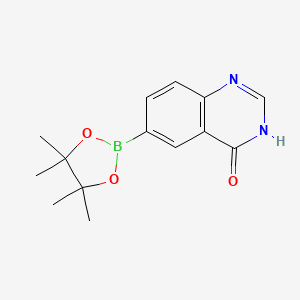

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4-OL

Description

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)9-5-6-11-10(7-9)12(18)17-8-16-11/h5-8H,1-4H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNLSARGOZGEQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4-OL typically involves the reaction of quinazolin-4-OL with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation. The reaction conditions often include a temperature range of 50-80°C and a reaction time of 12-24 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4-OL undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazolin-4-one derivatives.

Reduction: Reduction reactions can convert it into different quinazolin-4-OL derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the dioxaborolan group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various quinazolin-4-OL and quinazolin-4-one derivatives, which have applications in medicinal chemistry and material science.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4-OL is used in several scientific research fields:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4-OL involves its interaction with molecular targets such as enzymes and proteins. The dioxaborolan group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Attributes

Key Differences and Implications

Core Structure: Quinazoline vs. Quinoline: Quinazoline (two nitrogen atoms in the bicyclic ring) exhibits greater electron-deficient character compared to quinoline (one nitrogen), enhancing reactivity in nucleophilic substitutions and cross-coupling reactions . Chroman Derivatives: Chroman-based boronate esters (e.g., 6-boronate-chroman) lack the nitrogen-rich scaffold of quinazoline, limiting their utility in medicinal chemistry but expanding applications in materials science .

Substituent at Position 4 :

- -OH (Target Compound) : The hydroxyl group improves aqueous solubility and enables hydrogen bonding, critical for protein target engagement in drug design.

- -NH₂ (Amine Derivative) : The amine group facilitates covalent bonding or salt formation, useful in prodrug strategies or polymer functionalization .

- =O (Keto Derivative) : The keto group reduces polarity, favoring lipid solubility and membrane permeability, but may limit hydrogen-bonding interactions .

Synthetic Utility :

- The target compound’s boronate ester participates in Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at position 6. Derivatives like the 4-amine variant (CAS: 882670-92-0) are used to construct kinase inhibitors via cross-coupling .

- In contrast, chroman boronate esters are employed in polymer synthesis due to their stability under radical polymerization conditions .

Crystallographic and Stability Data

- Crystal Structure Analysis : Studies on tert-butyl 5-boronate-indazole derivatives () reveal planar configurations of boronate esters on aromatic systems, ensuring predictable reactivity in cross-coupling .

- Thermal Stability : Boronate esters on quinazoline cores exhibit decomposition temperatures >200°C, comparable to chroman derivatives, ensuring robustness in high-temperature reactions .

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4-OL is a compound of interest in medicinal chemistry due to its potential biological activities. Quinazoline derivatives have been extensively studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The incorporation of a boron-containing moiety enhances the reactivity and biological profile of such compounds.

Chemical Structure and Properties

The chemical structure of this compound features a quinazoline core substituted with a boronic ester group. This modification is significant for its biological activity and interaction with various biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 303.33 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Quinazolines are known to inhibit various enzymes involved in cancer progression and inflammation.

- DNA Interaction : The compound may intercalate into DNA or interact with DNA-binding proteins due to its planar structure.

- Boron Interaction : The boronic ester moiety can form reversible covalent bonds with diols in biological molecules, potentially affecting signaling pathways.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity against HepG2 Cells : The compound showed an IC50 value of approximately 6.29 μM against HepG2 cells.

- Comparison with Other Compounds : In comparative studies with other quinazoline derivatives, this compound exhibited enhanced activity due to the presence of the boron moiety which increases lipophilicity and cellular uptake.

Antimicrobial Activity

The antimicrobial properties of quinazolines have been explored in several studies:

- Inhibition of Bacterial Growth : The compound demonstrated significant inhibition against Gram-positive bacteria.

- Mechanism : It is hypothesized that the interaction with bacterial enzymes disrupts metabolic pathways.

Case Study 1: Anticancer Efficacy

A study published in 2023 evaluated the anticancer effects of various quinazoline derivatives including this compound. The results indicated that this compound was among the most potent inhibitors against HCT116 cell lines with an IC50 value of 2.44 μM .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains. Results showed that it inhibited bacterial growth effectively at concentrations lower than those required for similar quinazoline compounds without the boronic ester .

Q & A

Basic: What are the common synthetic routes for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-ol?

The compound is synthesized via Suzuki-Miyaura cross-coupling or direct borylation. A typical method involves:

- Step 1 : Bromination of quinazolin-4-ol at the 6-position using N-bromosuccinimide (NBS) in DMF under reflux.

- Step 2 : Miyaura borylation of the 6-bromoquinazolin-4-ol with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) and KOAc in dioxane at 80–100°C .

- Key validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm product purity using HPLC (>95%).

Advanced: How can reaction conditions be optimized for higher yields in Miyaura borylation?

Optimization involves:

-

Catalyst screening : Compare Pd(OAc)₂, PdCl₂(dtbpf), and Pd(dppf)Cl₂ for turnover efficiency. Pd(dppf)Cl₂ often outperforms due to enhanced stability .

-

Solvent effects : Test dioxane vs. THF; dioxane improves solubility of boronates.

-

Base selection : KOAc vs. K₂CO₃; KOAc minimizes side reactions.

-

Temperature gradient : 80–100°C (higher temps reduce reaction time but risk decomposition).

-

Data table :

Catalyst Solvent Base Yield (%) Pd(dppf)Cl₂ Dioxane KOAc 82 PdCl₂(dtbpf) THF K₂CO₃ 68

Basic: What spectroscopic techniques are used to characterize this compound?

- ¹H/¹³C NMR : Confirm boronate presence (absence of aromatic protons at ~7.5 ppm for brominated precursor; B-O signals at 1.3 ppm for pinacol methyl groups) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₁₈H₂₂BN₂O₃: 325.17 g/mol).

- IR spectroscopy : Detect B-O stretches at ~1350 cm⁻¹ and quinazoline C=N at ~1600 cm⁻¹.

Advanced: How is single-crystal X-ray diffraction applied to resolve structural ambiguities?

- Crystallization : Grow crystals via vapor diffusion (acetonitrile/water) and collect data using a synchrotron or Mo-Kα source.

- Refinement : Use SHELXL for structure solution. Key parameters:

- Example : A related quinazoline-boronate structure (CCDC 2054321) showed planar quinazoline and orthogonal dioxaborolane ring .

Basic: What are the primary applications in cross-coupling reactions?

The boronate group enables Suzuki-Miyaura couplings with aryl halides for:

- Biaryl synthesis : React with 4-bromoanisole (Pd catalyst, K₂CO₃, DMF/H₂O) to form 6-(4-methoxyphenyl)quinazolin-4-ol.

- Polymer chemistry : Incorporate into π-conjugated polymers for OLEDs (e.g., copolymerization with 9,10-dibromoanthracene) .

Advanced: How to address contradictions in reported biological activity data?

Discrepancies in cytotoxicity (e.g., IC₅₀ varies 5–50 μM across studies) may arise from:

- Assay variability : Standardize MTT assay protocols (cell density, incubation time).

- Solubility issues : Use DMSO stock solutions ≤0.1% v/v.

- Control experiments : Include positive controls (e.g., doxorubicin) and validate via orthogonal assays (e.g., apoptosis markers) .

Advanced: What computational methods predict reactivity in cross-coupling?

- DFT calculations : Optimize transition states (B3LYP/6-31G*) for Pd-mediated transmetallation.

- Hammett analysis : Correlate substituent effects (σₚ) on coupling rates.

- Example : Electron-withdrawing groups on quinazoline accelerate oxidative addition .

Advanced: How to design structure-activity relationship (SAR) studies?

-

Core modifications : Synthesize analogs with substituents at positions 2, 4, or 7.

-

Boronate replacement : Compare with -B(OH)₂ or -BF₃K derivatives.

-

Data table :

Analog IC₅₀ (μM, HeLa) LogP Parent compound 12.3 2.1 2-Methyl derivative 8.7 2.8 7-Fluoro derivative 25.4 1.9

Reference .

Basic: What stability considerations are critical for storage?

- Light sensitivity : Store in amber vials at -20°C under argon.

- Hydrolysis risk : Monitor boronate integrity via ¹¹B NMR (δ ~30 ppm for intact pinacol ester) .

- Recommended shelf life : 6 months in anhydrous DMSO.

Advanced: How to exploit orthogonal reactivity in multi-step syntheses?

- Sequential couplings : Use the boronate in Suzuki-Miyaura followed by Buchwald-Hartwig amination.

- Protection strategies : Temporarily protect the 4-OH group with TBSCl for subsequent functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.